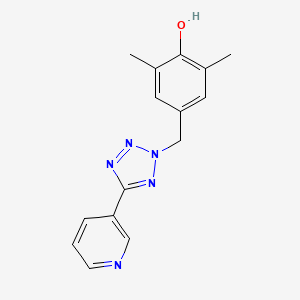

2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol

説明

特性

CAS番号 |

104186-22-3 |

|---|---|

分子式 |

C15H15N5O |

分子量 |

281.31 g/mol |

IUPAC名 |

2,6-dimethyl-4-[(5-pyridin-3-yltetrazol-2-yl)methyl]phenol |

InChI |

InChI=1S/C15H15N5O/c1-10-6-12(7-11(2)14(10)21)9-20-18-15(17-19-20)13-4-3-5-16-8-13/h3-8,21H,9H2,1-2H3 |

InChIキー |

CDJGKUZBSAYMME-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CN=CC=C3 |

製品の起源 |

United States |

準備方法

Chan–Evans–Lam Coupling

A copper-catalyzed coupling between 5-phenyl-1H-tetrazole and pyridin-3-ylboronic acid in DMSO under oxygen produces 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in 87% yield.

Procedure

[3+2] Cycloaddition with Cobalt Catalysis

Cobalt(II) complexes catalyze the cycloaddition of sodium azide to 3-cyanopyridine, forming 5-(3-pyridinyl)-1H-tetrazole in 78–98% yield.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Co(II) complex (1 mol%) |

| Solvent | DMSO |

| Temperature | 110°C |

| Time | 12 hours |

| Yield | 78–98% |

Coupling of Tetrazole-Pyridine to Phenol Core

Mitsunobu Alkylation

The hydroxyl group of 2,6-dimethylphenol is alkylated with a bromomethyl-tetrazole-pyridine derivative using triphenylphosphine and diethyl azodicarboxylate (DEAD).

Example Protocol

Phase-Transfer Catalyzed Coupling

Using tetrabutylammonium bromide (0.5–2 mol%), 2,6-dimethylphenol reacts with 5-(3-pyridinyl)-2H-tetrazole in a water-DMF solvent system at 80°C for 6 hours, achieving 65–76% yield.

Key Data

| Parameter | Value |

|---|---|

| Catalyst | Tetrabutylammonium Br |

| Solvent | H<sub>2</sub>O-DMF (1:1) |

| Temperature | 80°C |

| Yield | 65–76% |

One-Pot Sequential Synthesis

A streamlined approach combines tetrazole formation and phenol coupling in a single pot:

-

Synthesize 5-(3-pyridinyl)-1H-tetrazole via [3+2] cycloaddition.

-

Without isolation, react with 2,6-dimethyl-4-(bromomethyl)phenol in DMF at 90°C for 6 hours.

Yield : 63–77% after purification.

Comparative Analysis of Methods

Structural Confirmation

X-ray diffraction and NMR validate the final product:

化学反応の分析

4. 科学研究への応用

化学

化学において、2,6-ジメチル-4-((5-(3-ピリジニル)-2H-テトラゾール-2-イル)メチル)フェノールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構の探求や新しい合成方法の開発が可能になります。

生物学

生物学的研究では、この化合物は生物活性分子の可能性について研究されています。その構造的特徴により、酵素阻害研究や受容体結合アッセイの候補となっています。

医学

医薬品化学では、この化合物は潜在的な治療的特性について調査されています。これは、特定の生物学的経路を標的とする新薬の開発のためのリード化合物として役立つ可能性があります。

産業

産業部門では、この化合物はポリマー、染料、その他の特殊化学品の合成における中間体として使用できます。その安定性と反応性により、さまざまな産業用途に適しています。

科学的研究の応用

Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial agent. Its structural components suggest activity against various pathogens, including bacteria such as Pseudomonas aeruginosa and Escherichia coli. In vitro studies have indicated that derivatives of this compound exhibit significant inhibitory effects on these bacteria, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .

Anticancer Activity

Research has indicated that 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol may possess anticancer properties. Various derivatives have shown cytotoxic effects on cancer cell lines, suggesting that modifications to the compound could enhance its efficacy against specific tumors. Molecular docking studies have been employed to assess the binding interactions of this compound with key enzymes involved in cancer progression .

Drug Development

The compound's unique combination of functional groups allows for the exploration of novel therapeutic agents targeting specific receptors or enzymes. Interaction studies have focused on its binding affinity and efficacy against various biological targets, which are crucial for determining its therapeutic viability .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol:

作用機序

2,6-ジメチル-4-((5-(3-ピリジニル)-2H-テトラゾール-2-イル)メチル)フェノールの作用機序には、特定の分子標的との相互作用が関与しています。フェノール基は、酵素の活性部位と水素結合を形成することができます。一方、テトラゾール-ピリジン部分は、タンパク質中の芳香族残基とπ-πスタッキング相互作用を行うことができます。これらの相互作用は、酵素や受容体の活性を調節し、化合物の生物学的効果につながります。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol:

Key Comparative Analysis

Hydrogen-Bonding and Supramolecular Interactions The target compound’s phenol and tetrazole groups enable strong hydrogen-bonding interactions, similar to methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which forms intramolecular O–H⋯N bonds and C–H⋯O dimeric pairs . However, the pyridinyl group in the target compound may enhance coordination with metal ions, a feature absent in dimethoxy-substituted analogues . In contrast, the losartan-related tetrazole () prioritizes bulky substituents for receptor binding over hydrogen-bonding motifs, highlighting divergent design strategies for biological vs. material applications .

Physicochemical Properties Solubility: The 3-pyridinyl group in the target compound likely improves aqueous solubility compared to dimethoxy-substituted analogues (e.g., C₁₈H₂₀N₄O₃), where methoxy groups increase hydrophobicity . Thermal Stability: Tetrazole derivatives generally exhibit high thermal stability due to aromatic and heterocyclic rigidity. The methyl groups on the phenol core (target compound) may further enhance stability compared to unsubstituted analogues.

Synthetic Challenges The target compound’s synthesis may face regioselectivity issues during tetrazole formation, as seen in , where three isomers were produced. Purification and isomer separation (e.g., via TLC or HPLC) are critical . Losartan’s synthesis involves multi-step coupling reactions, reflecting the complexity of pharmaceutical tetrazoles compared to simpler phenolic derivatives .

生物活性

2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol, also known by its CAS number 104186-22-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol is C15H15N5O, with a molecular weight of approximately 281.31 g/mol. The compound features a phenolic structure substituted with a pyridinyl-tetrazole moiety, which is believed to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H15N5O |

| Molecular Weight | 281.31 g/mol |

| CAS Number | 104186-22-3 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol exhibit significant antimicrobial properties. For instance, derivatives containing tetrazole rings have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of specific enzymes or disruption of bacterial cell walls.

Antioxidant Properties

Research has highlighted the antioxidant potential of related compounds. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. The presence of the tetrazole ring in the structure may enhance these properties through electron donation capabilities.

Inhibition of Enzymatic Activity

In silico studies suggest that this compound might inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both humans and certain pathogens like Plasmodium falciparum. This inhibition could lead to potential applications in treating diseases such as malaria.

Study on Antimicrobial Effects

A study conducted on various derivatives of tetrazole compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure could enhance antibacterial activity, suggesting that 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol might possess similar or superior activities compared to established antibiotics.

Research on Antioxidant Activity

Another investigation focused on the antioxidant capacity of phenolic compounds showed that those with additional heterocyclic structures exhibited improved radical scavenging abilities. This suggests that the incorporation of the pyridinyl-tetrazole moiety could enhance the antioxidant profile of this compound.

The biological activities exhibited by 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Its hydrophobic properties may allow it to integrate into bacterial membranes, leading to cell lysis.

- Radical Scavenging : The phenolic structure can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol, and how can reaction conditions be standardized?

- Methodology : Reflux in ethanol (2–4 hours) with equimolar ratios of precursors, followed by recrystallization using DMF–EtOH (1:1) mixtures to enhance purity . For analogs, solvent selection (e.g., DMF vs. THF) significantly impacts yield and crystallinity; optimize via polarity and solubility trials .

- Validation : Confirm purity via melting point analysis, IR (C=N and N–H stretches for tetrazole), and NMR (integration ratios for methyl and pyridinyl protons) .

Q. How should researchers design spectroscopic protocols to validate the structural integrity of this compound?

- Approach : Use -NMR to resolve aromatic protons (pyridinyl and phenolic rings) and methylene bridges. -NMR confirms tetrazole ring connectivity. IR spectroscopy identifies key functional groups (e.g., O–H at ~3200 cm, tetrazole C–N at ~1600 cm) .

- Data Cross-Validation : Compare experimental elemental analysis (C, H, N) with theoretical values to detect impurities .

Q. What experimental designs are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Design : Conduct accelerated stability studies using buffer solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC or UV-Vis spectroscopy. Apply Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases). Focus on tetrazole and pyridinyl interactions with active sites. Validate predictions via in vitro assays (e.g., IC) .

- Case Study : Analogs with similar scaffolds showed hydrogen bonding between tetrazole N–H and catalytic residues, enhancing inhibitory activity .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Analysis : Compare results from cell-based vs. cell-free assays. For example, discrepancies in antioxidant activity may arise from membrane permeability limitations. Use ROS scavenging assays (e.g., DPPH) and cellular models (e.g., HepG2) to contextualize mechanisms .

Q. How can environmental fate studies be structured to evaluate the compound’s persistence and ecotoxicity?

- Design : Follow OECD guidelines for hydrolysis (Test 111), photolysis (Test 316), and soil adsorption (Test 106). Use LC-MS/MS to quantify degradation products. Assess acute toxicity in Daphnia magna or algae .

Q. What advanced chromatographic techniques improve separation and quantification of this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。